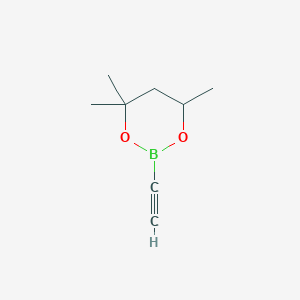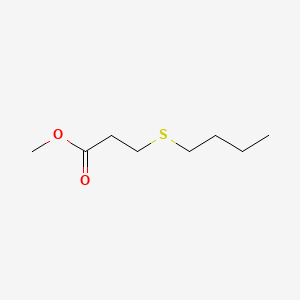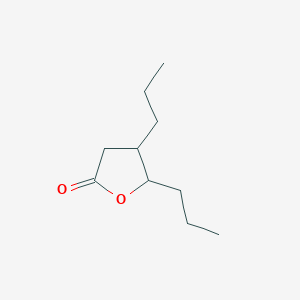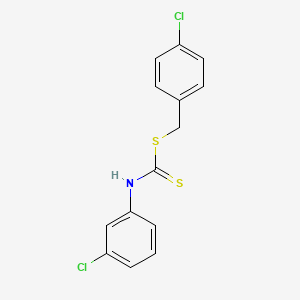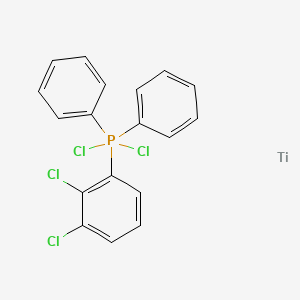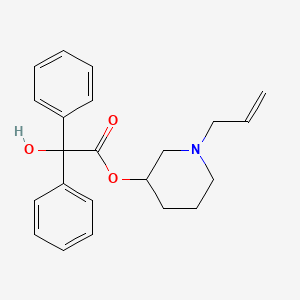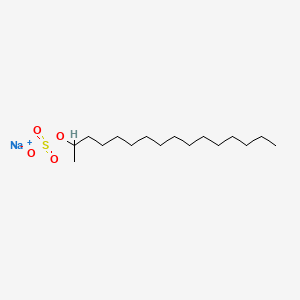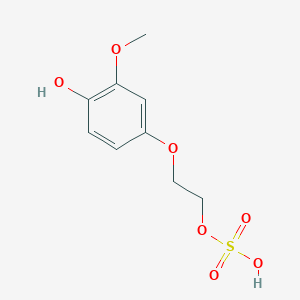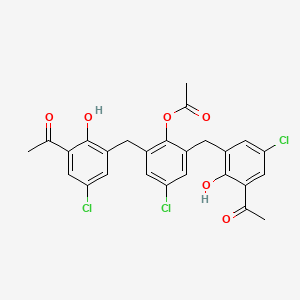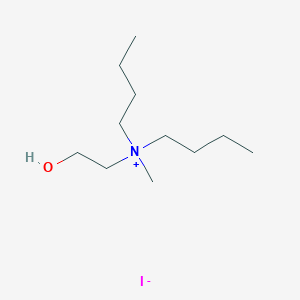
Dibutylcholine iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutylcholine iodide is a synthetic compound that belongs to the class of quaternary ammonium salts. It is structurally related to acetylcholine, a neurotransmitter, and is used primarily in scientific research to study cholinergic systems and enzyme interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutylcholine iodide typically involves the quaternization of dibutylamine with an alkylating agent such as methyl iodide. The reaction is carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions
Dibutylcholine iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its amine precursor.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium azide or thiocyanate can be employed.
Major Products Formed
Oxidation: N-oxides of dibutylcholine.
Reduction: Dibutylamine.
Substitution: Various substituted quaternary ammonium salts.
科学研究应用
Dibutylcholine iodide is used extensively in scientific research, particularly in the following fields:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: To study cholinergic systems and enzyme kinetics.
Medicine: In the development of drugs targeting cholinergic receptors.
Industry: As an intermediate in the synthesis of other chemical compounds.
作用机制
Dibutylcholine iodide exerts its effects by interacting with cholinergic receptors, mimicking the action of acetylcholine. It binds to these receptors, leading to the activation or inhibition of downstream signaling pathways. This interaction is crucial for studying the function and regulation of cholinergic systems.
相似化合物的比较
Similar Compounds
- Butyrylcholine iodide
- Acetylcholine iodide
- Propionylcholine iodide
Comparison
Dibutylcholine iodide is unique due to its specific alkyl chain length, which affects its binding affinity and selectivity for cholinergic receptors. Compared to butyrylcholine iodide and acetylcholine iodide, it has different pharmacokinetic properties and biological activities, making it a valuable tool in research.
属性
CAS 编号 |
17896-02-5 |
|---|---|
分子式 |
C11H26INO |
分子量 |
315.23 g/mol |
IUPAC 名称 |
dibutyl-(2-hydroxyethyl)-methylazanium;iodide |
InChI |
InChI=1S/C11H26NO.HI/c1-4-6-8-12(3,10-11-13)9-7-5-2;/h13H,4-11H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
OBLPYMYMWAFWEK-UHFFFAOYSA-M |
规范 SMILES |
CCCC[N+](C)(CCCC)CCO.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


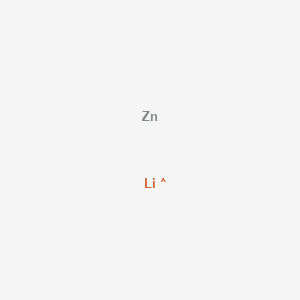
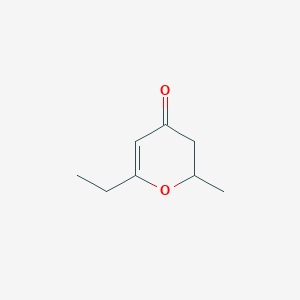
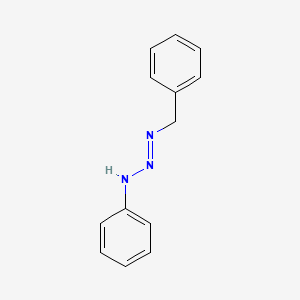
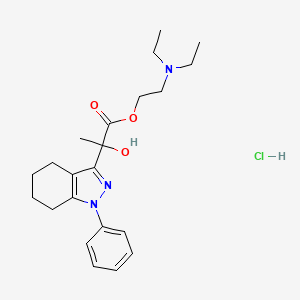
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)
